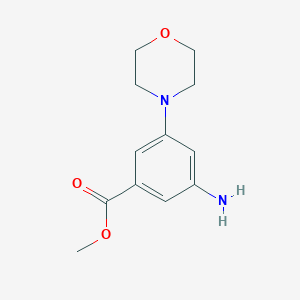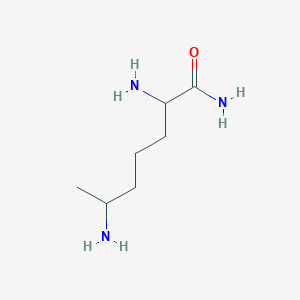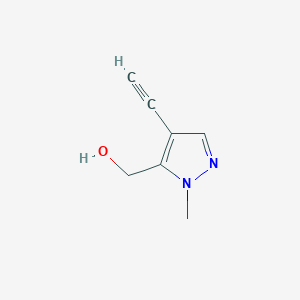
Methyl 5,8,11-heptadecatriynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,8,11-heptadecatriynoate is an organic compound with the molecular formula C18H24O2. It is a methyl ester derivative of 5,8,11-heptadecatriynoic acid. This compound is characterized by the presence of three triple bonds within its carbon chain, making it a polyunsaturated molecule. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,8,11-heptadecatriynoate typically involves the esterification of 5,8,11-heptadecatriynoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more efficient purification techniques. Continuous flow reactors may be used to enhance the reaction efficiency and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,8,11-heptadecatriynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the molecule can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 5,8,11-heptadecatriynoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5,8,11-heptadecatriynoate involves its interaction with specific molecular targets and pathways. The triple bonds in the molecule allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and microbial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5,8,11-heptadecatrienoate: Similar in structure but with double bonds instead of triple bonds.
Methyl 5,8,11-heptadecanoate: A saturated analogue with no triple bonds.
Methyl 5,8,11-octadecatriynoate: A longer carbon chain with similar triple bond configuration.
Uniqueness
Methyl 5,8,11-heptadecatriynoate is unique due to its triple bond configuration, which imparts distinct chemical reactivity and potential biological activities. Its polyunsaturated nature makes it a valuable compound for research in various scientific disciplines.
Propriétés
Numéro CAS |
56554-57-5 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
methyl heptadeca-5,8,11-triynoate |
InChI |
InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3 |
Clé InChI |
VDCFKSNWTRZOAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CCC#CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


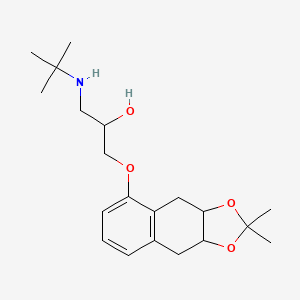

![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


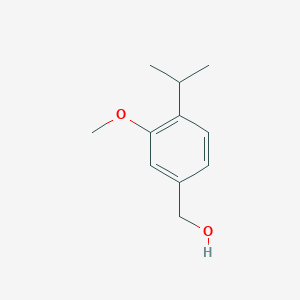
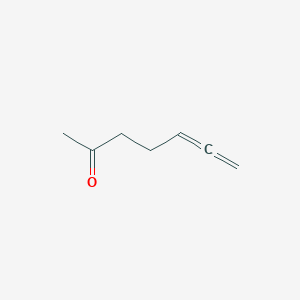
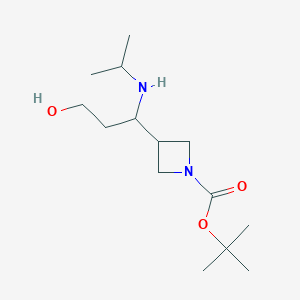

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
